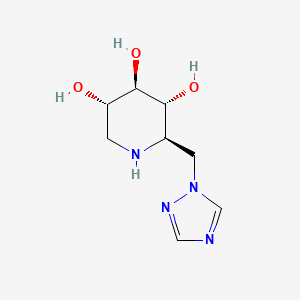

(2R,3R,4R,5S)-2-((1H-1,2,4-Triazol-1-yl)methyl)piperidine-3,4,5-triol

Description

This compound belongs to the iminosugar family, characterized by a piperidine core with three hydroxyl groups (3,4,5-triol) and a 1,2,4-triazole-substituted methyl group at position 2. Its stereochemistry—(2R,3R,4R,5S)—is critical for biological activity, as minor stereochemical changes can drastically alter target binding .

Properties

Molecular Formula |

C8H14N4O3 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-2-(1,2,4-triazol-1-ylmethyl)piperidine-3,4,5-triol |

InChI |

InChI=1S/C8H14N4O3/c13-6-1-10-5(7(14)8(6)15)2-12-4-9-3-11-12/h3-8,10,13-15H,1-2H2/t5-,6+,7-,8-/m1/s1 |

InChI Key |

BXCCKZOVAGIRED-ULAWRXDQSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1)CN2C=NC=N2)O)O)O |

Canonical SMILES |

C1C(C(C(C(N1)CN2C=NC=N2)O)O)O |

Origin of Product |

United States |

Biological Activity

The compound (2R,3R,4R,5S)-2-((1H-1,2,4-Triazol-1-yl)methyl)piperidine-3,4,5-triol is a piperidine derivative featuring a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 214.225 g/mol

- CAS Number : 53321598

The structure of the compound consists of a piperidine ring substituted with a triazole group, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

The triazole moiety is well-documented for its antimicrobial properties. Research indicates that compounds containing triazole rings exhibit significant antibacterial activity against various pathogens.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of piperidine derivatives, it was found that compounds similar to (2R,3R,4R,5S)-2-((1H-1,2,4-Triazol-1-yl)methyl)piperidine-3,4,5-triol demonstrated potent activity against Gram-positive and Gram-negative bacteria. Specifically, derivatives with similar structural features were reported to be two to three times more effective than standard antibiotics like linezolid against resistant strains of Staphylococcus pneumoniae and Staphylococcus agalactiae .

Anticancer Activity

The potential anticancer properties of triazole-containing compounds have also been explored extensively. The mechanism often involves inhibition of cell proliferation and induction of apoptosis in cancer cells.

Research Findings

A study focused on various triazole derivatives revealed that certain compounds exhibited significant antiproliferative effects against breast and colon cancer cell lines. For instance, a related triazole compound showed an IC value of 6.2 μM against HCT-116 colon carcinoma cells . This suggests that the biological activity of (2R,3R,4R,5S)-2-((1H-1,2,4-Triazol-1-yl)methyl)piperidine-3,4,5-triol could be further investigated for its potential use in cancer therapeutics.

The biological activity of triazole derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for cell wall synthesis in bacteria.

- Interference with Cancer Cell Metabolism : By disrupting metabolic pathways in cancer cells, these compounds can induce apoptosis.

Data Table: Biological Activities of Related Compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Miglitol ((2R,3R,4R,5S)-1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol)

- Structure : Differs at the N1 substituent (2-hydroxyethyl vs. triazolylmethyl).

- Activity : Miglitol is a potent α-glucosidase inhibitor used for type 2 diabetes. The hydroxyethyl group enhances water solubility but limits lipophilicity .

- Key Data: Property Miglitol Target Compound Molecular Formula C₈H₁₇NO₅ C₉H₁₆N₄O₃* Biological Target α-Glucosidase Under investigation LogP (Predicted) -2.1 -1.5 (higher lipophilicity) *Exact formula requires synthesis details.

Miglustat ((2R,3R,4R,5S)-1-Butyl-2-(hydroxymethyl)piperidine-3,4,5-triol)

- Structure : Features a butyl chain at N1 instead of triazolylmethyl.

- Activity : Approved for Gaucher disease; inhibits glucosylceramide synthase. The butyl group enhances membrane permeability .

- Synthesis: Miglustat is synthesized via alkylation of deoxynojirimycin (DNJ) derivatives, achieving >90% yield under optimized conditions .

Benzyloxyethyl-Substituted Analog ((2R,3R,4R,5S)-1-(2-(Benzyloxy)ethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol)

- Structure : N1 substituent is a benzyloxyethyl group, introducing aromaticity.

- Physicochemical Properties : Increased logP (~0.8) compared to Miglitol, enhancing blood-brain barrier penetration .

Triazole-Containing Derivatives

- (2R,3R,4R,5S)-1-(4-(4-Butylphenyl)-1H-1,2,3-triazol-1-yl)butyl-piperidine-triol ():

- 4-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)piperidine ():

- Structure : Lacks hydroxyl groups but shares the triazole-piperidine motif.

- Activity : Antifungal and anticancer properties attributed to triazole-mediated cytochrome P450 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.